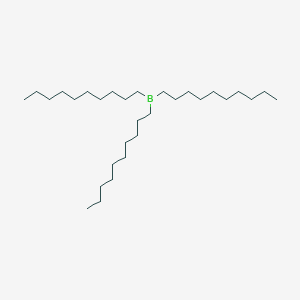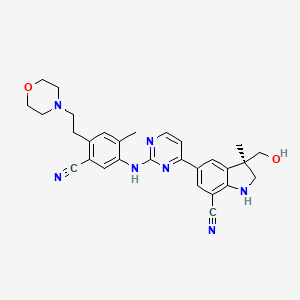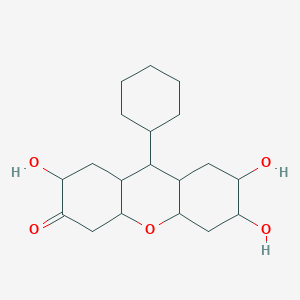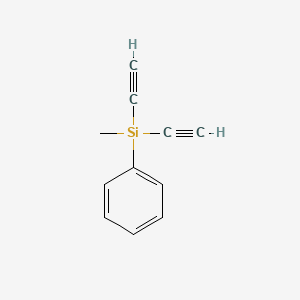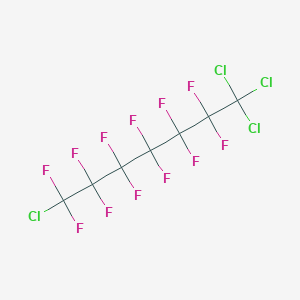
Arsacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsacetin is an organic arsenic compound with the molecular formula C₈H₁₀AsNO₄. It has been studied for its potential biological and medicinal applications, particularly in the context of its effects on cell proliferation and potential tumor-promoting properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arsacetin typically involves the reaction of aniline with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes of reactants and products. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Arsacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic trioxide form.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds depending on the reagents used.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic compounds.
Biology: Investigated for its effects on cell proliferation and potential as a tumor promoter.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of other arsenic-based compounds and materials.
作用機序
The mechanism of action of Arsacetin involves its interaction with cellular components, leading to changes in cell proliferation and survival. It has been shown to affect various molecular targets and pathways, including:
Cell Proliferation: Promotes cell proliferation by influencing signaling pathways involved in cell growth.
Molecular Targets: Interacts with proteins and enzymes involved in cell cycle regulation.
Pathways Involved: Affects pathways such as the mitogen
特性
CAS番号 |
618-22-4 |
|---|---|
分子式 |
C8H10AsNO4 |
分子量 |
259.09 g/mol |
IUPAC名 |
(4-acetamidophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
InChIキー |
LTGKKKITNWDUCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
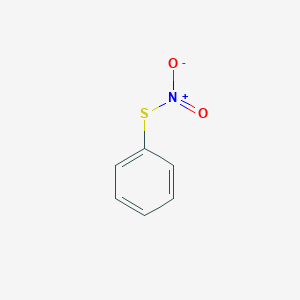
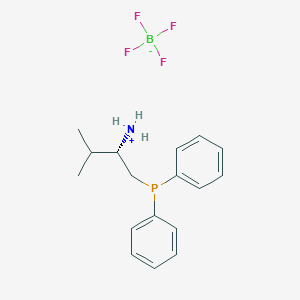
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)


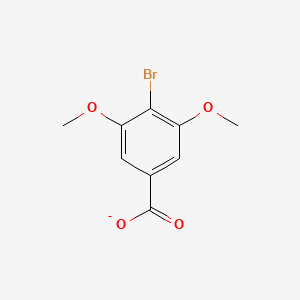
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
